molecular formula C13H16N2O2S B2757827 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isobutyramide CAS No. 868230-77-7

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isobutyramide

Cat. No. B2757827
CAS RN: 868230-77-7
M. Wt: 264.34
InChI Key: WBBGJQRJMPALBX-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isobutyramide, also known as MMBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMBI is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Photodynamic Therapy Applications

Research by Pişkin et al. (2020) introduces new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showing properties useful for photodynamic therapy, a treatment method for cancer. These compounds exhibit good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Desai et al. (2013) synthesized and screened a series of thiazole derivatives for antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The study highlights the potential of thiazole derivatives in developing therapeutic interventions for treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anticancer Properties

A study by Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, revealing some compounds with high DNA protective ability against oxidative stress and significant antimicrobial activity. Compound 3A, in particular, showed cytotoxicity on cancer cell lines, suggesting potential for chemotherapy drug development (Gür et al., 2020).

β-Glucuronidase Inhibition

Taha et al. (2019) evaluated thiadiazole derivatives for their inhibitory activity against the β-glucuronidase enzyme, identifying several compounds with superior activity potential. This research indicates the relevance of thiadiazole derivatives in designing inhibitors for enzymes relevant in diseases (Taha et al., 2019).

Schiff Base Ligands and Antimicrobial Activity

Vinusha et al. (2015) explored the antimicrobial activity of imino-4-methoxyphenol thiazole derived Schiff base ligands, showing moderate activity against bacterial and fungal species. This work underscores the potential of Schiff base ligands in antimicrobial applications (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-7(2)12(16)15-13-14-10-9(17-4)6-5-8(3)11(10)18-13/h5-7H,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBGJQRJMPALBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpropanamide

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